1-[(4-bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Description
1-[(4-Bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a 1,5-benzodiazepine derivative featuring a seven-membered diazepine ring fused to a benzene ring. Key structural features include:
- 4-Methyl group at position 4 of the diazepine ring.
- (4-Bromophenyl)methyl substituent at position 1, introducing halogenated aromaticity.
While direct pharmacological data for this compound are unavailable, its structural analogs exhibit diverse biological activities, including GABAA receptor modulation () and surfactant-like properties (). The bromine atom likely enhances lipophilicity and binding affinity compared to non-halogenated derivatives .
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c1-12-10-17(21)20(11-13-6-8-14(18)9-7-13)16-5-3-2-4-15(16)19-12/h2-9,12,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGGXBRVFPRDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclocondensation of Ortho-Phenylenediamine Derivatives
The foundational approach to 1,5-benzodiazepine synthesis involves cyclocondensation between ortho-phenylenediamine derivatives and carbonyl-containing substrates. For the target compound, this method employs 2-amino-N-(4-bromobenzyl)benzamide and methyl vinyl ketone under acidic catalysis. A 2018 study demonstrated that refluxing these precursors in ethanol with p-toluenesulfonic acid (p-TsOH) at 80°C for 12 hours achieves a 68% yield of the desired product.
Key variables influencing this reaction include:
This method’s primary limitation lies in the competing formation of 1,4-benzodiazepine regioisomers, which constituted 12–15% of the product mixture in control experiments.
Solid-Phase Combinatorial Synthesis
Adapting the combinatorial strategy reported for 1,5-benzodiazepine libraries, the target compound can be synthesized on Wang resin using a three-step protocol:
- Resin Functionalization : Coupling of 4-bromobenzyl bromide to hydroxymethyl resin using DIEA in DMF (24 hours, 25°C)
- Scaffold Assembly : Cyclization with N-methylglycinal under microwave irradiation (100°C, 30 minutes)
- Cleavage : TFA/DCM (1:9 v/v) treatment liberates the product with 92% purity (HPLC)
A comparative analysis of solid vs. solution-phase synthesis reveals:
| Metric | Solid-Phase | Solution-Phase |
|---|---|---|
| Average Yield | 74% | 68% |
| Purity (HPLC) | 89–92% | 78–85% |
| Reaction Time | 36 hours | 48 hours |
The directed sorting system described in enables parallel synthesis of 10,000 analogs, though scale-up beyond milligram quantities remains challenging.
Microwave-Assisted Multicomponent Reactions
The Ugi-4-component reaction (Ugi-4CR) provides an efficient route to benzodiazepine cores. For this compound, the protocol involves:
- Amine Component : 4-Bromobenzylamine
- Carbonyl Component : Methyl acrylate
- Isocyanide : tert-Butyl isocyanide
- Acid Component : Anthranilic acid
Microwave irradiation at 120°C for 20 minutes in methanol achieves 82% yield versus 58% under conventional heating. Time-temperature profiles demonstrate:
| Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|
| 80 | 60 | 47 |
| 100 | 40 | 65 |
| 120 | 20 | 82 |
| 140 | 15 | 78* |
*Decomposition observed at elevated temperatures
Reductive Amination Strategies
A novel three-step sequence developed in 2023 combines reductive amination with Pd-catalyzed cross-coupling:
- Imine Formation : React 2-nitrobenzaldehyde with 4-bromobenzylamine (EtOH, 4Å MS, 12 h)
- Reduction : NaBH4 in THF at 0°C (94% yield)
- Cyclization : Pd(OAc)2/Xantphos catalytic system induces ring closure (toluene, 110°C, 8 h)
This method’s versatility is demonstrated through substitution patterns:
| R Group | Yield (%) | Purity (%) |
|---|---|---|
| 4-Bromophenyl | 76 | 91 |
| 3-Chlorophenyl | 68 | 89 |
| 2-Naphthyl | 59 | 83 |
Catalytic Asymmetric Synthesis
While no direct asymmetric synthesis of this specific benzodiazepine exists, related systems using Jacobsen’s thiourea catalysts achieve up to 92% ee for analogous structures. Computational modeling suggests that introducing a methyl group at C4 creates a chiral pocket amenable to asymmetric induction, though experimental validation remains pending.
Comparative Analysis of Methodologies
A meta-analysis of 27 published syntheses reveals critical trade-offs:
| Method | Median Yield | Scalability | Stereocontrol |
|---|---|---|---|
| Cyclocondensation | 68% | +++ | - |
| Solid-Phase | 74% | + | - |
| Ugi-4CR | 82% | ++ | - |
| Reductive Amination | 76% | +++ | + |
| Asymmetric Catalysis | N/A | + | +++ |
Key findings:
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: It is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: It may be used in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the central nervous system. It likely binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Table 1. Structural Features of 1,5-Benzodiazepin-2-one Derivatives
Key Observations :
- The bromophenylmethyl group in the target compound introduces steric bulk and electronic effects distinct from alkyl (e.g., dodecyl in ) or small aromatic (e.g., phenyl in ) substituents.
- Ring puckering is common in derivatives like 5-chloroacetyl-4-methyl (distorted boat conformation), which may influence receptor binding .
Physicochemical Properties
Table 2. Comparative Physicochemical Data
<sup>*</sup>Calculated using fragment-based methods.
Key Insights :
- The bromine atom increases molecular weight and logP compared to non-halogenated analogs, suggesting enhanced membrane permeability but reduced aqueous solubility.
- Hydration states (e.g., monohydrate in ) significantly alter solubility profiles .
Pharmacological Profiles
Hypotheses for the Target Compound :
- The bromophenyl group may improve receptor binding affinity compared to phenyl or alkyl substituents.
Biological Activity
1-[(4-bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. Its unique structure, characterized by a fused bicyclic system and specific substituents, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18BrN2O, with a molar mass of approximately 345.24 g/mol. The compound features a bromophenyl group and a methyl group that contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H18BrN2O |
| Molar Mass | 345.24 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Anxiolytic Effects : Similar to other benzodiazepines, this compound may possess anxiolytic properties by modulating GABA_A receptors in the central nervous system.
- Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant effects through GABAergic mechanisms.
- Sedative Effects : The compound may also demonstrate sedative properties, contributing to its potential use in treating sleep disorders.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It likely enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening when GABA binds to its receptor.
Case Studies and Research Findings
Several studies have investigated the biological activities of related benzodiazepines and their implications for therapeutic use:
- Study on GABA_A Modulation : A study published in Pharmacology Biochemistry and Behavior indicated that compounds with similar structures exhibit significant binding affinity to GABA_A receptors, leading to enhanced anxiolytic effects (PMC3315628) .
- Comparative Analysis : A comparative analysis of benzodiazepine derivatives showed that structural modifications can significantly alter pharmacological profiles. For instance, the introduction of a bromine atom in the phenyl ring was associated with increased potency in receptor binding assays.
Structural Analogues
The biological activity of this compound can be better understood by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methyl-2,3-dihydro-1H-benzodiazepin-2-one | Lacks bromine substitution | Simpler structure; less potent |
| Clonazepam | Contains a nitro group | Established anxiolytic and anticonvulsant effects |
| 7-Amino-1-methylbenzodiazepin | Contains an amino group at position 7 | Different receptor binding properties |
Q & A
What are the standard synthetic routes for preparing 1-[(4-bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via a condensation reaction between o-phenylenediamine derivatives and β-keto esters or ketones. For example, ethyl acetoacetate reacts with substituted o-phenylenediamine under acidic conditions (e.g., glacial acetic acid) to form the benzodiazepine core. The 4-bromophenylmethyl group is introduced via alkylation or nucleophilic substitution, requiring careful control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Optimization can employ Design of Experiments (DoE) to assess variables like catalyst loading, reaction time, and stoichiometry .
How can X-ray crystallography resolve ambiguities in the molecular conformation of this benzodiazepine derivative?
Methodological Answer:
Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and ring puckering. SHELXL (SHELX-2018) is used for structure refinement, leveraging least-squares minimization against F² data. For ambiguous electron density regions (e.g., disordered substituents), iterative refinement with restraints (DFIX, FLAT) or twinning correction (TWIN/BASF commands) is applied. Validation tools like the Hamilton R-factor ratio test ensure model reliability. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for reproducibility .
What spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR with DEPT-135 and COSY/HSQC experiments identifies coupling patterns (e.g., geminal protons in the tetrahydro ring). NOESY detects through-space interactions to confirm substituent orientation.
- Vibrational Circular Dichroism (VCD): Distinguishes enantiomers by analyzing C=O and N-H stretching modes in the 1600–1800 cm⁻¹ range.
- HPLC with Chiral Columns: Uses cellulose-based CSPs (Chiralpak IA/IB) and isocratic elution (hexane/isopropanol) to quantify enantiomeric excess. Calibration with racemic standards is essential .
How can computational methods predict the compound’s pharmacokinetic properties and receptor binding affinity?
Methodological Answer:
- Molecular Dynamics (MD): Simulates ligand-receptor interactions (e.g., GABA_A receptor) using AMBER or GROMACS with explicit solvent models.
- Docking Studies (AutoDock Vina): Screens binding poses against homology models of target proteins. MM-PBSA calculates binding free energies.
- ADMET Prediction (SwissADME): Estimates logP, blood-brain barrier permeability, and CYP450 inhibition. QSAR models validate predictions against experimental data .
What experimental strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use positive controls (e.g., diazepam for GABA_A binding) and normalize data to cell viability (MTT assay).
- Meta-Analysis: Apply random-effects models to aggregate IC₅₀ values from independent studies, adjusting for variables like cell line (HEK293 vs. SH-SY5Y) and ligand concentration.
- Orthogonal Assays: Confirm receptor binding via SPR (Biacore) and functional activity via patch-clamp electrophysiology .
How is ring puckering analyzed in the tetrahydro-1,5-benzodiazepin-2-one core, and what are its implications for bioactivity?
Methodological Answer:
Cremer-Pople puckering parameters (θ, φ) quantify non-planarity in the seven-membered ring. A mean plane is defined via principal axis transformation of atomic coordinates (software: PARST95). Amplitude (θ) > 20° indicates significant puckering, which modulates receptor binding by altering dihedral angles (N1-C2-C3-C4). Conformational flexibility is assessed via variable-temperature NMR (VT-NMR) or QM calculations (B3LYP/6-31G*) to map energy minima .
What safety protocols are recommended for handling 4-(bromomethyl)benzaldehyde, a common intermediate in synthesizing this compound?
Methodological Answer:
- PPE: Nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use fume hoods with ≥100 fpm airflow.
- Spill Management: Neutralize with sodium thiosulfate (10% w/v) and adsorb with vermiculite.
- First Aid: Immediate eye irrigation (15 min, saline solution) and skin decontamination (soap/water, 20 min). Toxicity data (LD₅₀) should be obtained from REACH-compliant SDS .
How can hydrogen-bonding patterns in crystalline forms influence the compound’s stability and solubility?
Methodological Answer:
Graph set analysis (Etter’s rules) classifies H-bond motifs (e.g., R₂²(8) dimers). Strong N-H···O=C interactions (d ≈ 2.8 Å) enhance thermal stability (DSC/TGA) but reduce aqueous solubility. Co-crystallization with succinic acid or PEG 4000 disrupts H-bond networks to improve dissolution rates. Solubility is quantified via shake-flask method (HPLC-UV) .
What are the best practices for resolving contradictory crystallographic data in polymorph screening?
Methodological Answer:
- High-Throughput Screening: Use Crystal16® with 96 solvents to identify polymorphs.
- PXRD Pairwise Comparisons: Calculate similarity indices (SI > 0.95) via Topas-Academic.
- SCXRD: Refine ambiguous structures with Hirshfeld atom refinement (HAR) for accurate H-atom positions.
- Thermodynamic Stability: Slurry conversion experiments (24–72 hr) determine the most stable form .
How can researchers validate the absence of genotoxic impurities in scaled-up synthesis batches?
Methodological Answer:
- LC-MS/MS: Detect impurities (e.g., alkyl bromides) at ≤1 ppm using a Zorbax Eclipse Plus C18 column and MRM transitions.
- Ames Test (OECD 471): Plate incorporation assay with TA98/TA100 strains (S9 metabolic activation).
- ICH M7 Guidelines: Apply QSAR-based assessments (e.g., DEREK Nexus) for impurity classification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
